1-(2-Chloroethyl)-3-methylpiperidinium chloride
CAS No.: 85068-70-8
Cat. No.: VC2804963
Molecular Formula: C8H17Cl2N
Molecular Weight: 198.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85068-70-8 |
|---|---|
| Molecular Formula | C8H17Cl2N |
| Molecular Weight | 198.13 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-3-methylpiperidin-1-ium;chloride |
| Standard InChI | InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H |
| Standard InChI Key | TZEIEZGMTAMTBK-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CCCl.Cl |
| Canonical SMILES | CC1CCC[NH+](C1)CCCl.[Cl-] |
Introduction
Chemical Properties and Structure
Basic Identification
| Parameter | Value |
|---|---|
| CAS Number | 85068-70-8 |
| Molecular Formula | C8H17Cl2N |
| Molecular Weight | 198.13 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-3-methylpiperidin-1-ium;chloride |
| EC Number | 285-328-4 |
| MDL Number | MFCD21602640 |
| PubChem CID | 44151839 |
The compound features a piperidine ring with a methyl group at the 3-position and a chloroethyl group attached to the nitrogen atom, forming a quaternary ammonium structure with a chloride counterion .
Physical Properties
1-(2-Chloroethyl)-3-methylpiperidinium chloride exhibits characteristics typical of ionic liquids, including:
| Property | Description |
|---|---|
| Appearance | Powder |
| Melting Point | Low (typical of ionic liquids) |
| Physical State at Room Temperature | Often liquid (characteristic of ionic liquids) |
| Vapor Pressure | Negligible |
| Thermal Stability | High |
| Storage Temperature | Room temperature |
This compound is part of a broader class of ionic liquids, which are characterized by their existence as liquids at relatively low temperatures despite being salts .
Structural Characteristics
The molecular structure of 1-(2-Chloroethyl)-3-methylpiperidinium chloride features:
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A six-membered piperidine ring
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A methyl group substitution at the 3-position of the ring
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A 2-chloroethyl group attached to the nitrogen atom
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A chloride counterion
The standard InChI for this compound is:
InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H
The SMILES notation is:
CC1CN(CCCl)CCC1.[H]Cl
Synthesis Methods
Laboratory Synthesis
The synthesis of 1-(2-Chloroethyl)-3-methylpiperidinium chloride typically involves the alkylation of 3-methylpiperidine with 2-chloroethyl chloride. This reaction follows a nucleophilic substitution mechanism and generally proceeds under the following conditions:
| Parameter | Condition |
|---|---|
| Reaction Type | Nucleophilic substitution |
| Starting Materials | 3-methylpiperidine, 2-chloroethyl chloride |
| Solvent | Acetone or ethanol |
| Conditions | Reflux |
| Process | The nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the carbon adjacent to the chlorine in 2-chloroethyl chloride |
The reaction leads to the formation of a quaternary ammonium salt, with the chloride serving as the counterion.
Alternative Synthesis Approaches
While the primary synthesis route involves direct alkylation, alternative approaches may include:
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Reaction of 3-methylpiperidine with ethylene chlorohydrin followed by chlorination
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Substitution reactions starting from other 3-methylpiperidine derivatives
These approaches may be employed depending on reagent availability and specific requirements for purity or yield .
Applications
Research Applications
1-(2-Chloroethyl)-3-methylpiperidinium chloride finds applications across various scientific fields due to its ionic nature and unique properties:
Biological Systems
In biological research, the compound can potentially:
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Interact with cellular membranes
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Facilitate transport processes across membranes
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Serve as a model compound for studying quaternary ammonium effects on biological systems
Electrochemistry
The compound can function as an electrolyte in electrochemical applications, offering advantages such as:
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High ionic conductivity
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Negligible vapor pressure (reducing evaporation concerns)
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Thermal stability (allowing operation at various temperatures)
Chemical Reactions and Mechanism of Action
Reactivity
As a quaternary ammonium salt, 1-(2-Chloroethyl)-3-methylpiperidinium chloride exhibits reactivity patterns that include:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chlorine on the ethyl chain can be substituted by other nucleophiles |
| Ion Exchange | The chloride counterion can be exchanged with other anions |
| Elimination Reactions | Under certain conditions, elimination can occur leading to unsaturated derivatives |
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-methylpiperidinium chloride primarily revolves around its role as a quaternary ammonium salt. In various applications, it functions through:
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Ionic interactions: The positively charged nitrogen center interacts with negatively charged species
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Membrane interactions: The amphiphilic nature allows interaction with biological membranes
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Catalytic activity: Can function as a phase-transfer catalyst in certain reaction systems
| Safety Aspect | Recommendation |
|---|---|
| Personal Protection | Wear protective clothing, gloves, and eye protection |
| Exposure Response | Flush affected areas with water and seek medical attention if necessary |
| Storage | Store at room temperature in sealed containers |
| Incompatibilities | Avoid strong oxidizing agents and reactive metals |
Based on structural similarities to other quaternary ammonium compounds, potential hazards may include skin irritation, eye irritation, and respiratory tract irritation .
Regulatory Information
Classification and Labeling
Limited regulatory information is available for 1-(2-Chloroethyl)-3-methylpiperidinium chloride, but records indicate:
| Regulatory Aspect | Information |
|---|---|
| EC Number | 285-328-4 |
| CAS Registration | 85068-70-8 |
| EINECS Listing | Listed |
The compound may fall under regulations governing quaternary ammonium compounds or ionic liquids in various jurisdictions .
Comparison with Similar Compounds
Several structurally related compounds exist, which differ in the position of the methyl group or other substituents:
| Compound | CAS Number | Key Difference |
|---|---|---|
| 1-(2-Chloroethyl)-2-methylpiperidinium chloride | 62124-27-0 | Methyl group at 2-position |
| 1-(2-Chloroethyl)-4-methylpiperidinium chloride | 56859-59-7 | Methyl group at 4-position |
| 2-(2-Chloroethyl)-1-methylpiperidinium chloride | 58878-37-8 | Different substitution pattern |
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 7250-67-1 | Five-membered ring instead of six |
These structural variations can lead to differences in physical properties, reactivity, and applications .
Future Research Directions
Research on 1-(2-Chloroethyl)-3-methylpiperidinium chloride and related compounds continues to evolve, with several promising directions:
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Application in advanced ionic liquid systems for specialized electrochemical applications
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Exploration of biological activities and potential pharmaceutical applications
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Development of new synthetic methodologies utilizing its reactive properties
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Investigation of its potential in catalysis and materials science
As interest in ionic liquids grows across various scientific disciplines, compounds like 1-(2-Chloroethyl)-3-methylpiperidinium chloride are likely to receive increased attention for their unique properties and potential applications .
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